molecular formula C11H13NO3 B1351242 N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide CAS No. 57682-11-8

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide

Cat. No. B1351242
CAS RN: 57682-11-8
M. Wt: 207.23 g/mol
InChI Key: SENIMHNFLVMDJV-UHFFFAOYSA-N
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Description

“N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide” is a chemical compound with the CAS Number: 57682-11-8 . It has a molecular weight of 207.23 and its IUPAC name is N-[2-(2-oxiranylmethoxy)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide” is a solid . It has a molecular weight of 207.23 g/mol . The compound has a topological polar surface area of 50.9 Ų .

Scientific Research Applications

Anti-arthritic and Anti-inflammatory Activity

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide has been studied for its anti-arthritic and anti-inflammatory properties. A study on adult female Sprague Dawley rats showed that the compound significantly retarded body weight reduction and paw edema volume in adjuvant-induced arthritis (AIA) rats. It also reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, indicating its promising anti-arthritic property (Jawed et al., 2010).

Synthesis of Pharmaceutical Impurities

The compound has relevance in the synthesis of pharmaceutical impurities. It was used in the synthesis of impurities of Atenolol, a beta-blocker used to treat cardiovascular diseases (Pai & Patil, 2012).

Synthesis of α-Hydroxy Acids and Derivatives

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide plays a role in the synthesis of α-hydroxy acids and their derivatives. It reacts with water, alcohols, or phenol to yield various 2-substituted 2-hydroxyacetic acids and derivatives, indicating its versatility in organic synthesis (Florac et al., 1991).

Antimicrobial and Hemolytic Activity

The compound has been included in studies on antimicrobial and hemolytic activities. A series of derivatives were synthesized and screened against various microbial species, showing variable activity levels (Gul et al., 2017).

Ring Opening Reactions

It has been used in ring-opening reactions of three-membered heterocycles, like oxiranes, with phenyl acetate. These reactions produce 2-phenoxyethyl acetate and N-(2-phenoxyethyl)acetamide, which are valuable in different chemical syntheses (Funahashi, 1978).

Effects on GABAergic Neuronal Dysfunctions

Research on a cyclic derivative of GABA, which is structurally related to N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide, showed that it ameliorated bicuculline-induced amnesia in an animal model. This points to potential applications in neurological disorders (Nabeshima et al., 1990).

Synthesis of Antimicrobial Agents

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Molecular docking studies revealed their potential binding modes to target proteins, indicating their use in developing new antimicrobial agents (Almutairi et al., 2018).

Antioxidant Properties

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide derivatives have been synthesized and evaluated for their antioxidant activity. This research is important for developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Inhibitory Effects on Xanthine Oxidase

Derivatives of the compound have been synthesized and tested for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism. This is crucial for developing treatments for diseases like gout (Ranganatha et al., 2014).

properties

IUPAC Name

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-5-11(10)15-7-9-6-14-9/h2-5,9H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENIMHNFLVMDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383827
Record name N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide

CAS RN

57682-11-8
Record name N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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